Taikuguasin D aglycon

Breast Cancer Cytotoxicity Natural Products

Cucurbitane glycoside variability complicates SAR studies. Taikuguasin D aglycon (CAS 2185847-09-8) provides the pure pharmacophore core, eliminating hydrolysis uncertainty. • MCF-7 potency equivalent to the glycoside (ED50 42.66 µM) • Verified NO inhibition in LPS-stimulated macrophages at 10 µg/mL • Direct reference standard for phase I metabolism analysis. Supplied with batch-specific purity documentation; available for immediate global shipping.

Molecular Formula C31H50O4
Molecular Weight 486.7 g/mol
Cat. No. B15291291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaikuguasin D aglycon
Molecular FormulaC31H50O4
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC(CC(C=C(C)C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C
InChIInChI=1S/C31H50O4/c1-19(2)17-21(32)18-20(3)22-11-13-29(7)23-12-14-31-24(9-10-25(33)27(31,4)5)30(23,26(34-8)35-31)16-15-28(22,29)6/h12,14,17,20-26,32-33H,9-11,13,15-16,18H2,1-8H3/t20-,21+,22-,23+,24+,25+,26-,28-,29+,30+,31-/m1/s1
InChIKeyPOQVDDSRCLWLJB-DMRKNDKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taikuguasin D Aglycon Overview


Taikuguasin D aglycon (CAS 2185847-09-8) is a C31 cucurbitane-type triterpenoid, specifically the aglycone form of the natural product Taikuguasin D (CAS 1627163-80-7), which is isolated from Momordica charantia L. (bitter gourd) [1][2]. Its systematic name, (19R,23R)-5β,19-Epoxy-19-methoxycucurbita-6,24-diene-3β,23-diol, defines its core structural features, which are the basis for its differential properties compared to the glycoside and other cucurbitane analogs .

Taikuguasin D Aglycon: Why Analogs Differ


The assumption that all cucurbitane-type triterpenoids from Momordica charantia are functionally interchangeable is not supported by empirical data. Taikuguasin D aglycon is structurally distinct due to the absence of a C-3 glycosidic moiety, which fundamentally alters its physicochemical properties and, critically, its biological activity profile compared to its glycosylated counterpart (Taikuguasin D) [1]. Even among closely related C31 aglycones, the presence and stereochemistry of key functional groups, such as the 5β,19-epoxy bridge and the C-19 methoxy group, dictate specific bioactivity and may render one analog inactive where another shows measurable efficacy [2]. The following evidence quantifies these critical differences.

Taikuguasin D Aglycon Comparative Evidence


MCF-7 Breast Cancer Cytotoxicity: Aglycone vs. Glycoside

A head-to-head comparison of aglycone and glycoside forms from the same primary literature source reveals no significant difference in potency against the MCF-7 breast cancer cell line. This establishes that the aglycone form is the primary pharmacophore for this specific cytotoxic activity. [1][2]

Breast Cancer Cytotoxicity Natural Products

Anti-Inflammatory NO Inhibition Assay

A standard primary cell assay was used to quantify the compound's anti-inflammatory potential. The data shows a specific concentration at which activity is observed, establishing a defined baseline for this compound's performance in this widely used assay. [1]

Anti-inflammatory NO Inhibition Immunology

Cancer Cell Line Cytotoxicity Panel

The same study that reported MCF-7 activity also evaluated cytotoxicity against a panel of human cancer cell lines. This allows for a cross-study comparison of the activity of Taikuguasin D aglycon against other C31 cucurbitane aglycones from the same paper. [1]

Cancer Research Cytotoxicity Comparative Pharmacology

Structural Differences: Aglycone vs. Glycoside

A direct structural comparison reveals the fundamental difference between the aglycone and its glycosylated parent. This is a key factor in determining the compound's suitability for various research applications. [1]

Structural Biology Drug Design SAR

Taikuguasin D Aglycon Research Applications


MCF-7 Breast Cancer Studies

The aglycone is the direct choice for any research focused on MCF-7 breast cancer cells, as it has been demonstrated to have equivalent potency to the glycoside in this specific model (ED50 of 42.66 µM) [1]. This eliminates the need to account for the variable hydrolysis of the glycoside and allows for a more direct interpretation of the structure-activity relationship.

Anti-Inflammatory Mechanism Studies

The compound is an appropriate positive control or tool for investigating anti-inflammatory pathways, given its verified ability to inhibit nitric oxide production in LPS-stimulated macrophages at a defined concentration of 10 µg/mL [2]. This provides a specific, quantified activity benchmark for experimental design and data interpretation.

Pharmacophore & Metabolite Identification

Researchers studying the metabolism of cucurbitane triterpenoids should procure the aglycone to serve as a critical standard. Its structure represents the primary pharmacophore core without the sugar moiety, which is a common target for enzymatic hydrolysis . Using the aglycone simplifies the identification of phase I metabolites and helps clarify the contribution of the core scaffold to observed biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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